Cas no 21314-77-2 ((3-Pyridyl)thiophen-2-ylmethanol)

(3-Pyridyl)thiophen-2-ylmethanol 化学的及び物理的性質
名前と識別子
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- Pyridin-3-yl(thiophen-2-yl)methanol
- (2-thienyl)(3-pyridyl)methanol
- (3-pyridyl)-(2-thienyl)methanol
- (3-PYRIDYL)-THIOPHEN-2-YLMETHANOL
- (pyridin-3-yl)-(thien-2-yl)methanol
- 2-(3-pyridylhydroxymethyl)thiophene
- 2-(pyridin-3-ylhydroxymethyl)thiophene
- AC1LCHYW
- F1443-1736
- Oprea1_496157
- Pyridin-3-yl-thiophen-2-yl-methanol
- SureCN8309087
- TimTec1_002569
- (3-Pyridyl)thiophen-2-ylmethanol
-
- MDL: MFCD01108848
- インチ: InChI=1S/C10H9NOS/c12-10(9-4-2-6-13-9)8-3-1-5-11-7-8/h1-7,10,12H
- InChIKey: NCIAQCDWSORLTA-UHFFFAOYSA-N
- SMILES: C1=CC(=CN=C1)C(C2=CC=CS2)O
計算された属性
- 精确分子量: 191.04057
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 13
- 回転可能化学結合数: 2
じっけんとくせい
- PSA: 33.12
(3-Pyridyl)thiophen-2-ylmethanol Security Information
- Signal Word:Warning
- 危害声明: H302;H315;H320;H335
- Warning Statement: P261;P280;P301+P312;P302+P352;P305+P351+P338
- 储存条件:Room temperature
(3-Pyridyl)thiophen-2-ylmethanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
AstaTech | AR2804-5/G |
(3-PYRIDYL)-THIOPHEN-2-YLMETHANOL |
21314-77-2 | 95% | 5/G |
$123 | 2022-06-01 | |
abcr | AB215069-5 g |
3-Pyridinyl(2-thienyl)methanol; 95% |
21314-77-2 | 5g |
€365.50 | 2023-05-06 | ||
Chemenu | CM306046-5g |
Pyridin-3-yl(thiophen-2-yl)methanol |
21314-77-2 | 95% | 5g |
$511 | 2021-08-18 | |
1PlusChem | 1P0073FA-250mg |
PYRIDIN-3-YL(2-THIENYL)METHANOL |
21314-77-2 | 95% | 250mg |
$105.00 | 2025-02-21 | |
eNovation Chemicals LLC | Y1233581-250mg |
PYRIDIN-3-YL(2-THIENYL)METHANOL |
21314-77-2 | 95% | 250mg |
$195 | 2025-02-24 | |
eNovation Chemicals LLC | Y1233581-5g |
PYRIDIN-3-YL(2-THIENYL)METHANOL |
21314-77-2 | 95% | 5g |
$935 | 2025-02-24 | |
eNovation Chemicals LLC | Y1233581-1g |
PYRIDIN-3-YL(2-THIENYL)METHANOL |
21314-77-2 | 95% | 1g |
$305 | 2025-02-26 | |
TRC | P840513-500mg |
(3-Pyridyl)thiophen-2-ylmethanol |
21314-77-2 | 500mg |
$ 135.00 | 2022-06-03 | ||
abcr | AB215069-1 g |
3-Pyridinyl(2-thienyl)methanol; 95% |
21314-77-2 | 1g |
€128.10 | 2023-05-06 | ||
AstaTech | AR2804-1/G |
(3-PYRIDYL)-THIOPHEN-2-YLMETHANOL |
21314-77-2 | 95% | 1g |
$180 | 2023-09-16 |
(3-Pyridyl)thiophen-2-ylmethanol 関連文献
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Yanran Li,Kai Yin,Yu Diao,Mei Fang,Junliang Yang,Jian Zhang,Hongtao Cao,Xiaoliang Liu,Jie Jiang Nanoscale, 2022,14, 2316-2326
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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5. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
(3-Pyridyl)thiophen-2-ylmethanolに関する追加情報
Introduction to (3-Pyridyl)thiophen-2-ylmethanol (CAS No. 21314-77-2)
Compound (3-Pyridyl)thiophen-2-ylmethanol, identified by its CAS number 21314-77-2, is a significant molecule in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of heterocyclic aromatic alcohols that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural framework of this molecule integrates a pyridine ring with a thiophene moiety, linked by a methylene group, which endows it with unique chemical and pharmacological properties.
The pyridine ring, a nitrogen-containing heterocycle, is well-known for its role in many bioactive natural products and synthetic drugs. It contributes to the compound's ability to interact with biological targets such as enzymes and receptors, often through hydrogen bonding or ionic interactions. On the other hand, the thiophene ring, a five-membered aromatic ring containing sulfur, enhances the molecule's lipophilicity and stability, making it an attractive scaffold for drug design.
In recent years, there has been growing interest in developing novel therapeutic agents based on heterocyclic compounds. The combination of pyridine and thiophene in (3-Pyridyl)thiophen-2-ylmethanol creates a versatile platform for further derivatization, allowing chemists to explore various modifications that could optimize its biological activity. This flexibility has led to several studies investigating its potential as an intermediate in the synthesis of more complex molecules with targeted pharmacological effects.
One of the most compelling aspects of this compound is its demonstrated efficacy in preclinical studies. Researchers have explored its utility in multiple therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial applications. For instance, studies have shown that derivatives of (3-Pyridyl)thiophen-2-ylmethanol can modulate key signaling pathways involved in inflammation and cancer progression. These findings highlight the compound's promise as a lead structure for developing new drugs.
The synthesis of (3-Pyridyl)thiophen-2-ylmethanol involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are essential for forming the carbon-carbon bonds between the pyridine and thiophene moieties. Additionally, functional group transformations like hydroxymethylation or etherification may be employed to introduce the hydroxyl group at the 2-position of the thiophene ring.
The pharmacological profile of this compound is further enhanced by its ability to engage with multiple biological targets simultaneously. This polypharmacicity can be advantageous in treating complex diseases where multiple pathways are involved. For example, derivatives of (3-Pyridyl)thiophen-2-ylmethanol have shown dual activity against both inflammatory and oncogenic pathways, making them promising candidates for combination therapy strategies.
In conclusion, (3-Pyridyl)thiophen-2-ylmethanol (CAS No. 21314-77-2) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features and demonstrated biological activities make it a valuable scaffold for drug discovery efforts aimed at addressing various therapeutic challenges. As research continues to uncover new applications for this molecule, it is likely to play an increasingly important role in the development of next-generation medicinal chemistry innovations.
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